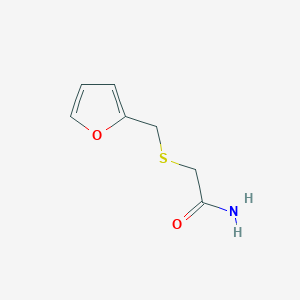

2-((Furan-2-ylmethyl)thio)acetamide

Description

Contextualization within Furan (B31954) and Thioacetamide (B46855) Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. ijabbr.com This structural unit is a common scaffold in a multitude of natural products and synthetic compounds and is known to be a key pharmacophore in many biologically active molecules. ijabbr.commdpi.com Furan derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comnih.gov The versatility of the furan ring allows for a wide array of chemical modifications, making it a valuable building block in medicinal chemistry and materials science. researchgate.netmdpi.commdpi.com

Thioamides, characterized by the R-C(S)-NR'R'' functional group, are sulfur analogs of amides. The replacement of the carbonyl oxygen with a sulfur atom significantly alters the electronic and steric properties of the molecule, often leading to unique biological activities. Thioamide-containing compounds are known to be involved in various biological processes and have been investigated for their potential as therapeutic agents.

The compound 2-((Furan-2-ylmethyl)thio)acetamide brings together these two important chemical entities, suggesting a rich field of study for chemists interested in exploring the synergistic effects of these functional groups.

Overview of Organosulfur Compounds in Contemporary Research

Organosulfur compounds, which are organic compounds containing sulfur, are a diverse class of molecules with a significant presence in both nature and chemical research. They are integral components of many biologically active molecules and are known to play crucial roles in a variety of biological processes. mdpi.com The unique properties of the sulfur atom, including its ability to exist in various oxidation states and to form strong bonds with carbon, contribute to the wide range of chemical reactivity and biological activity observed in organosulfur compounds.

In contemporary research, organosulfur compounds are investigated for a broad spectrum of applications. They are studied as potential pharmaceuticals, with research exploring their use as antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.gov Furthermore, their distinct chemical properties make them valuable intermediates and reagents in organic synthesis.

Rationale for Investigating this compound

The rationale for investigating this compound stems from the well-documented biological significance of its constituent furan and thioacetamide moieties. The furan nucleus is a known "privileged" scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in active pharmaceutical ingredients. ijabbr.com Similarly, the incorporation of a sulfur atom in the form of a thioether and an acetamide (B32628) group introduces the potential for specific interactions with biological targets.

Research into related furan-containing thio-compounds has revealed promising biological activities. For instance, various furan derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. mdpi.comorientjchem.orgresearchgate.netresearchgate.net The combination of a furan ring with a sulfur-containing side chain, as seen in this compound, presents an intriguing target for the discovery of new bioactive molecules. The investigation of this compound is therefore driven by the hypothesis that the unique combination of these structural features may lead to novel and potentially useful chemical or biological properties.

Academic Research Objectives and Scope

The primary academic research objectives for a compound like this compound would typically encompass several key areas. A fundamental objective would be the development of an efficient and scalable synthetic route to the molecule. This would involve exploring different synthetic strategies and optimizing reaction conditions to obtain the compound in high yield and purity.

Once synthesized, a thorough characterization of the compound's physicochemical properties would be essential. This would include determining its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

A significant part of the research would likely focus on the exploration of its potential biological activities. This could involve screening the compound against a panel of microbial strains to assess its antibacterial and antifungal properties, or evaluating its cytotoxic effects on various cancer cell lines. Further studies might delve into its antioxidant potential or its ability to inhibit specific enzymes.

Interactive Data Tables

While specific experimental data for this compound is not widely available in the public domain, the following tables provide an illustrative representation of the kind of data that would be collected and analyzed in a research context.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Hypothetical Value |

| Molecular Formula | C7H9NOS |

| Molecular Weight | 171.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 85-90 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

Note: The values in this table are illustrative and based on typical properties of similar chemical compounds. Actual experimental values may differ.

Table 2: Illustrative Spectroscopic Data for this compound

| Spectroscopic Technique | Illustrative Key Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (d, 1H, furan-H), 6.30 (dd, 1H, furan-H), 6.22 (d, 1H, furan-H), 5.80 (br s, 1H, NH), 3.75 (s, 2H, CH₂-S), 3.20 (s, 2H, S-CH₂-C=O) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.0 (C=O), 150.5 (furan-C), 142.0 (furan-C), 110.5 (furan-C), 108.0 (furan-C), 35.0 (CH₂-S), 30.0 (S-CH₂) |

| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 3100 (C-H aromatic), 2950 (C-H aliphatic), 1660 (C=O amide I), 1550 (N-H bend amide II), 1250 (C-S stretch) |

| Mass Spectrometry (EI) | m/z 171 (M⁺), 97, 81 |

Note: The spectral data presented here are for illustrative purposes to indicate the expected signals for the structure of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-7(9)5-11-4-6-2-1-3-10-6/h1-3H,4-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAQWSOVDCXQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452065 | |

| Record name | 2-((Furan-2-ylmethyl)thio)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86251-28-7 | |

| Record name | 2-((Furan-2-ylmethyl)thio)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 2 Furan 2 Ylmethyl Thio Acetamide

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of 2-((Furan-2-ylmethyl)thio)acetamide suggests two primary bond disconnections for its synthesis: the carbon-sulfur (C-S) bond of the thioether and the carbon-nitrogen (C-N) bond of the amide. This leads to two main synthetic strategies: alkylation for thioether formation and amide bond formation.

Alkylation Strategies for Thioether Formation

This approach involves the formation of the thioether bond as a key step. The most common method for this is the S-alkylation of a thiol. In this case, 2-mercaptoacetamide (B1265388) would act as the nucleophile, and a furfuryl derivative would serve as the electrophile.

A plausible forward synthesis involves the reaction of 2-mercaptoacetamide with a furfuryl halide, such as furfuryl chloride, in the presence of a base. The base deprotonates the thiol of 2-mercaptoacetamide to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the furfuryl halide in an SN2 reaction.

Alternatively, furfuryl alcohol can be used as the starting material. The direct substitution of the hydroxyl group is challenging, but can be achieved under acidic conditions or by converting the alcohol to a better leaving group. For instance, treatment of furfuryl alcohol with an acid can facilitate its reaction with a thiol. d-nb.info

| Electrophile | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Furfuryl Chloride | 2-Mercaptoacetamide | K₂CO₃ | Acetonitrile (B52724) | Room Temp. | High | Hypothetical |

| Furfuryl Alcohol | 2-Mercaptoacetamide | Solid Acid Catalyst (e.g., Silica (B1680970) Alumina) | Toluene | 80-120 | Moderate to High | d-nb.info |

This table presents hypothetical and literature-based conditions for analogous reactions.

Amide Bond Formation Approaches

This strategy focuses on forming the amide bond in the final step. This would involve reacting 2-((furan-2-ylmethyl)thio)acetic acid or its activated derivative with ammonia (B1221849) or an ammonia equivalent. A study on the synthesis of N-benzyl-N-(furan-2-ylmethyl)acetamide demonstrated the successful acylation of the corresponding secondary amine with acetic anhydride, achieving high yields. scielo.br A similar approach could be envisioned here.

A potential pathway begins with the synthesis of 2-((furan-2-ylmethyl)thio)acetic acid. This can be achieved by reacting furan-2-ylmethanethiol with a haloacetic acid derivative, such as chloroacetic acid, in the presence of a base. The resulting thioacetic acid can then be converted to the corresponding acetamide (B32628). A patent for the preparation of a similar compound, 2-[(diphenylmethyl)thio]acetamide, describes the esterification of the thioacetic acid followed by amidation with ammonia. google.com

| Starting Material | Reagent 1 | Reagent 2 | Conditions | Yield (%) | Reference |

| 2-((Furan-2-ylmethyl)thio)acetic acid | SOCl₂ | NH₃ | 1. Thionyl chloride, reflux; 2. Aqueous ammonia | Good | General Method |

| Methyl 2-((furan-2-ylmethyl)thio)acetate | NH₃ | Methanol | Reflux | High | google.com |

This table outlines plausible reaction conditions based on general organic synthesis principles and analogous transformations.

Development and Optimization of Novel Synthetic Routes

The development of efficient and environmentally friendly synthetic methods is a key focus in modern organic chemistry.

Green Chemistry Principles in Synthesis

Efforts to develop greener synthetic routes for furan-based compounds and thioethers are ongoing. The use of biomass-derived starting materials, such as furfural, is a key aspect of sustainable chemistry. unive.it Furfural can be readily converted to furfuryl alcohol, a key precursor in one of the proposed synthetic routes. unive.it

The use of solid acid catalysts, as demonstrated in the synthesis of thioethers from alcohols and thiols, offers advantages such as ease of separation and reusability, minimizing waste. d-nb.info Water has also been explored as a green solvent for the synthesis of thioethers, although this may not be suitable for all substrates due to solubility issues.

Catalyst Systems and Reaction Condition Optimization

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the synthesis. For the S-alkylation reaction, various catalysts have been explored. While simple base catalysis is often sufficient, more advanced systems can offer milder conditions and higher yields. For instance, palladium-catalyzed cross-coupling reactions are powerful methods for C-S bond formation, though they are typically used for aryl halides. nih.gov For the direct reaction of alcohols with thiols, solid acid catalysts like silica alumina (B75360) have shown excellent activity and selectivity. d-nb.info

Optimization of reaction parameters such as temperature, solvent, and catalyst loading is essential to maximize the yield and purity of the desired product. For example, in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, it was found that 1,4-dioxane (B91453) was the optimal solvent for the Suzuki cross-coupling reaction. nih.gov

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Furan-2-ylmethanethiol (Furfuryl Mercaptan): This key intermediate can be synthesized from furfuryl alcohol. A common method involves the reaction of furfuryl alcohol with thiourea (B124793) in the presence of an acid, followed by hydrolysis of the resulting isothiouronium salt. nih.govnih.gov

2-Mercaptoacetamide: The synthesis of 2-mercaptoacetamide can be achieved through various methods. One potential route involves the reaction of 2-chloroacetamide (B119443) with a sulfur source like sodium hydrosulfide. Another approach could be the amidation of thioglycolic acid.

Scale-Up Considerations for Research Purposes

Scaling up the synthesis of this compound from milligram to multi-gram or even kilogram quantities for research purposes presents several challenges that must be carefully managed to ensure safety, consistency, and purity of the final product.

One of the primary concerns in the scale-up of the synthesis of the 2-furfuryl mercaptan intermediate is the management of the exothermic reaction between furfuryl alcohol and thiourea. On a small scale, heat dissipation is relatively straightforward. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. This can lead to a rapid increase in temperature, potentially causing uncontrolled side reactions or a runaway reaction. Therefore, a robust cooling system and careful, portion-wise addition of reagents are crucial for maintaining the optimal reaction temperature.

The purification of 2-furfuryl mercaptan via steam distillation, while effective at the lab scale, can become cumbersome and energy-intensive when scaled up. Alternative purification methods, such as fractional distillation under reduced pressure, might need to be explored and optimized to handle larger quantities efficiently. The unpleasant and potent odor of the mercaptan also necessitates the use of a well-ventilated workspace or a closed-system setup to minimize exposure, a consideration that becomes even more critical at a larger scale.

In the subsequent S-alkylation step, the choice of solvent and base becomes more critical at a larger scale. While DMF is an effective solvent, its high boiling point can make its removal during work-up difficult and energy-consuming. Exploring alternative, lower-boiling point solvents that can still effectively facilitate the reaction is a worthwhile consideration for a more sustainable and efficient process. Similarly, the choice of base and its subsequent removal from the reaction mixture needs to be carefully planned to avoid contamination of the final product.

Finally, the purification of the final product, this compound, often requires chromatography on a small scale. However, chromatographic purification of large quantities of material can be impractical and expensive. Therefore, developing efficient crystallization or recrystallization procedures is paramount for obtaining a high-purity product at scale. This involves a systematic study of different solvent systems to find conditions that provide good recovery of the product with minimal impurities.

| Parameter | Small-Scale (Lab Bench) | Scale-Up Consideration |

| Reagent Addition | Can be added all at once or in a few portions. | Requires slow, controlled, portion-wise addition to manage exotherms. |

| Temperature Control | Simple ice bath or cooling bath is often sufficient. | Requires a more robust cooling system (e.g., cryostat, cooling coils) and careful monitoring. |

| Purification of Intermediate | Steam distillation is feasible. | May require optimization to fractional distillation under vacuum for efficiency. |

| Solvent for Alkylation | DMF is commonly used. | Evaluation of lower-boiling point solvents to ease removal. |

| Final Product Purification | Column chromatography is a common method. | Development of efficient crystallization/recrystallization methods is crucial. |

| Safety | Standard fume hood. | May require a walk-in fume hood or a closed-system setup due to the odor of the mercaptan intermediate. |

Chemical Reactivity and Transformation Mechanisms of 2 Furan 2 Ylmethyl Thio Acetamide

Reactions Involving the Furan (B31954) Heterocycle

The furan ring is an electron-rich aromatic system, making it susceptible to various reactions, particularly electrophilic attack. Its reactivity is influenced by the presence of the methylene-thio-acetamide substituent at the 2-position.

Electrophilic Aromatic Substitution Studies

The furan ring readily undergoes electrophilic aromatic substitution reactions. Due to the activating effect of the oxygen atom's lone pairs, furan is significantly more reactive than benzene. The presence of a substituent at the 2-position, such as the (methylthio)acetamide group, directs incoming electrophiles primarily to the 5-position. youtube.com This is due to the stabilization of the cationic intermediate through resonance, where the positive charge can be delocalized over the ring and the oxygen atom.

Common electrophilic substitution reactions that furan undergoes include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the high reactivity of the furan ring often necessitates the use of mild reagents to avoid polymerization or ring-opening. mdpi.com For instance, nitration is typically carried out with acetyl nitrate (B79036) at low temperatures. nih.gov

Table 1: Plausible Electrophilic Aromatic Substitution Reactions of 2-((Furan-2-ylmethyl)thio)acetamide

| Reaction Type | Reagent/Conditions | Expected Major Product |

| Nitration | Acetyl nitrate (CH₃COONO₂) in acetic anhydride, low temp. | 2-((5-Nitro-furan-2-yl)methylthio)acetamide |

| Bromination | N-Bromosuccinimide (NBS) in THF | 2-((5-Bromo-furan-2-yl)methylthio)acetamide |

| Sulfonation | Pyridine-sulfur trioxide complex (Py·SO₃) | 2-((5-Sulfonyl-furan-2-yl)methylthio)acetamide |

| Friedel-Crafts Acylation | Acetic anhydride, SnCl₄ (mild Lewis acid) | 2-((5-Acetyl-furan-2-yl)methylthio)acetamide |

Ring Opening and Rearrangement Pathways

The furan ring can undergo ring-opening reactions under certain conditions, particularly upon oxidation. youtube.com Oxidation of the furan moiety can lead to the formation of highly reactive intermediates like endoperoxides, which can then rearrange to form dicarbonyl compounds. This reactivity is a key consideration in the metabolic pathways of many furan-containing compounds. The stability of the furan ring is also sensitive to strong acidic conditions, which can lead to polymerization. mdpi.com

In the context of this compound, oxidative ring-opening would likely lead to complex mixtures of products due to the presence of other reactive sites. Another potential transformation is the Diels-Alder reaction, where the furan ring acts as a diene. This [4+2] cycloaddition reaction is a powerful tool for the synthesis of complex polycyclic structures. youtube.com

Transformations at the Thioether Linkage

The thioether (sulfide) linkage is another reactive center in the molecule, susceptible to both oxidation and nucleophilic attack.

Oxidation Reactions of the Sulfur Atom

The sulfur atom in the thioether group can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation significantly alters the polarity and chemical properties of the molecule. Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. The oxidation state of the sulfur can often be controlled by the choice of oxidant and reaction conditions.

Table 2: Oxidation of the Thioether Linkage in this compound

| Product | Oxidizing Agent | Plausible Conditions |

| 2-((Furan-2-ylmethyl)sulfinyl)acetamide | Hydrogen peroxide (H₂O₂) | Stoichiometric amount, room temperature |

| 2-((Furan-2-ylmethyl)sulfonyl)acetamide | meta-Chloroperoxybenzoic acid (m-CPBA) | Excess reagent, dichloromethane |

Note: The data in this table is based on general oxidation reactions of thioethers. Specific experimental data for the target molecule is not available in the reviewed literature.

Nucleophilic Displacement at Sulfur

While less common than oxidation, the sulfur atom can be a target for nucleophiles, particularly if an adjacent group can stabilize a resulting negative charge or if the sulfur is part of a good leaving group. In the case of this compound, direct nucleophilic attack on the sulfur is less likely without prior activation. However, reactions involving the cleavage of the C-S bonds are possible under certain reductive or radical conditions.

Reactivity of the Acetamide (B32628) Functionality

The acetamide group is generally stable but can undergo hydrolysis under either acidic or basic conditions to yield furan-2-ylmethanethiol and acetic acid, followed by the corresponding amine. The hydrolysis of amides typically requires forcing conditions, such as prolonged heating with a strong acid or base.

Hydrolysis and Amidation Reactions

No specific studies on the hydrolysis or amidation reactions of this compound have been reported in the scientific literature. In principle, the amide bond could be hydrolyzed under acidic or basic conditions to yield (furan-2-ylmethyl)thioacetic acid and ammonia (B1221849). Amidation reactions would likely involve the conversion of the amide to a more reactive species.

Functional Group Interconversions

There is no available research detailing the functional group interconversions of this compound. Potential, yet unconfirmed, transformations could include the oxidation of the thioether to a sulfoxide or sulfone, or reactions involving the furan ring, such as hydrogenation or electrophilic substitution.

Mechanistic Elucidation of Novel Reactions

Kinetic and Thermodynamic Studies

No kinetic or thermodynamic studies for any reaction involving this compound have been published. Such studies are crucial for understanding reaction rates and equilibria but are absent for this compound. researchgate.netrsc.org

Identification of Reaction Intermediates

The identification of reaction intermediates is fundamental to elucidating reaction mechanisms. However, as no specific reactions of this compound have been documented, there is no information regarding any potential reaction intermediates.

Advanced Structural Characterization and Conformational Analysis

Comprehensive Spectroscopic Characterization for Molecular Architecture

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic molecules. For 2-((Furan-2-ylmethyl)thio)acetamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) signals.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3' (Furan) | ~6.3 | Doublet of doublets | J ≈ 3.2, 1.8 |

| H4' (Furan) | ~6.2 | Doublet of doublets | J ≈ 3.2, 0.8 |

| H5' (Furan) | ~7.4 | Doublet of doublets | J ≈ 1.8, 0.8 |

| Methylene (B1212753) (-CH₂S-) | ~3.8 | Singlet | - |

| Methylene (-SCH₂CO-) | ~3.3 | Singlet | - |

| Amide (-NH₂) | ~7.0-8.0 | Broad singlet | - |

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2' (Furan, C-O) | ~150-155 |

| C5' (Furan, C-H) | ~142-145 |

| C3' (Furan, C-H) | ~110-112 |

| C4' (Furan, C-H) | ~107-110 |

| Methylene (-CH₂S-) | ~30-35 |

| Methylene (-SCH₂CO-) | ~35-40 |

| Carbonyl (C=O) | ~170-175 |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₇H₉NO₂S), the expected exact mass would be calculated and compared with the experimental value.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and reveals the stability of different parts of the molecule. The major fragmentation pathways for this compound can be predicted based on the known behavior of related compounds.

Predicted Fragmentation Pathways:

A primary fragmentation would likely involve the cleavage of the C-S bond, leading to the formation of a stable furfuryl cation. Another significant fragmentation pathway would be the cleavage of the bond between the sulfur atom and the acetyl-bearing methylene group.

| m/z | Proposed Fragment |

| 171 | [M]⁺ |

| 97 | [C₅H₅O-CH₂]⁺ |

| 81 | [C₅H₅O]⁺ |

| 74 | [H₂N-CO-CH₂-S]⁺ |

The presence of sulfur would also give rise to a characteristic isotopic pattern for sulfur-containing fragments, with a notable [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Bond and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the specific bonds and functional groups present in a molecule.

Predicted Vibrational Frequencies:

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Amide) | ~3350, ~3180 | ~3350, ~3180 | Stretching |

| C-H (Furan) | ~3100-3150 | ~3100-3150 | Stretching |

| C-H (Methylene) | ~2900-3000 | ~2900-3000 | Stretching |

| C=O (Amide I) | ~1650-1680 | ~1650-1680 | Stretching |

| N-H (Amide II) | ~1600-1640 | - | Bending |

| C=C (Furan) | ~1500-1580 | ~1500-1580 | Stretching |

| C-O-C (Furan) | ~1000-1100 | ~1000-1100 | Asymmetric Stretching |

| C-S (Thioether) | ~600-800 | ~600-800 | Stretching |

The amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands in the FT-IR spectrum are particularly diagnostic for the acetamide (B32628) group. The furan (B31954) ring would exhibit characteristic C-H and C=C stretching vibrations. The C-S stretching vibration, typically weak in FT-IR, may be more prominent in the Raman spectrum.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as acetamide derivatives and furan-containing thioethers, allows for predictions about its solid-state conformation.

X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional shape in the crystalline state. A key feature to investigate would be the potential for intramolecular hydrogen bonding between the amide proton and the furan oxygen or the sulfur atom.

In the solid state, it is anticipated that the molecules would be linked by a network of intermolecular hydrogen bonds involving the amide N-H protons as donors and the carbonyl oxygen atoms as acceptors, a common motif in primary amides. This hydrogen bonding network would play a crucial role in stabilizing the crystal lattice. The packing of the molecules would also be influenced by van der Waals interactions, particularly involving the furan rings.

Conformational Landscape and Dynamic Studies

The presence of several single bonds in this compound allows for considerable conformational flexibility. Understanding the conformational landscape is crucial as different conformers can have distinct properties and biological activities.

Experimental Conformational Analysis

Experimental conformational analysis of analogous compounds, such as N,N-diethyl-2-(phenylthio)acetamides, has revealed the existence of different stable conformers in solution. These studies often utilize variable-temperature NMR spectroscopy and solvent-dependent IR spectroscopy.

For this compound, rotation around the C-S and S-C bonds would lead to different spatial arrangements of the furan ring relative to the acetamide group. It is likely that in solution, an equilibrium exists between several low-energy conformers. The relative populations of these conformers would be influenced by factors such as steric hindrance, dipole-dipole interactions, and potential weak intramolecular interactions. The study of related thioethers suggests that gauche and anti conformations around the C-S bonds are likely to be energetically favored.

Due to the highly specific nature of the query focusing on "this compound," and the lack of specific research on its variable temperature spectroscopic properties in the public domain, a detailed article on this specific subsection cannot be generated at this time.

Scientific literature on the conformational analysis and temperature-dependent studies of the closely related compound, N-benzyl-N-(furan-2-ylmethyl) acetamide, exists. conicet.gov.arconicet.gov.ar This research utilizes NMR spectroscopy and DFT calculations to investigate rotational equilibria. conicet.gov.arconicet.gov.ar However, the structural differences between this analogue and "this compound" are significant enough that data cannot be extrapolated.

Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, no article will be generated. Further research into "this compound" is required before a comprehensive and accurate article on its variable temperature spectroscopic studies can be written.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of a compound's electronic structure and its implications for reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for geometry optimization and energy calculations of molecules. In the case of 2-((Furan-2-ylmethyl)thio)acetamide, DFT calculations would be employed to determine its most stable three-dimensional conformation. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

For instance, studies on related furan (B31954) derivatives have utilized DFT with basis sets like B3LYP/6-311++G to predict their optimized geometries. uobaghdad.edu.iqresearchgate.net Such calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. The total energy calculated through DFT is also a key parameter, indicating the stability of the molecule.

Illustrative Data Table: Optimized Geometrical Parameters of a Furan Derivative (Example)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (furan ring) | 1.37 - 1.43 | 106 - 108 | - |

| C-O (furan ring) | 1.36 | 110 | - |

| C-S | 1.82 | - | - |

| S-C | 1.78 | - | - |

| C=O (acetamide) | 1.24 | - | - |

| C-N (acetamide) | 1.35 | - | - |

| O-C-N (acetamide) | - | 122.5 | - |

| C-S-C | - | 100.2 | 75.8 |

Note: This table is illustrative and based on typical values for similar functional groups. Actual values for this compound would require specific DFT calculations.

Molecular Orbital Analysis (e.g., HOMO-LUMO, ESP)

Molecular orbital analysis provides insights into the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.netnih.gov

For a compound like this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. The distribution of HOMO and LUMO across the molecule can pinpoint the regions most likely to be involved in electron transfer processes. For example, in many furan-containing compounds, the HOMO is often localized on the furan ring, indicating its electron-rich nature. researchgate.net

The Electrostatic Potential (ESP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. researchgate.netnih.gov Red regions on an ESP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the acetamide (B32628) group and the oxygen of the furan ring would likely be regions of negative potential, while the hydrogen atoms of the amide group would be areas of positive potential.

Molecular Modeling for Ligand-Target Interactions (in silico approaches for biological systems)

Molecular modeling techniques are instrumental in predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are central to drug discovery and design.

Molecular Docking Simulations with Proposed Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is widely used to screen virtual libraries of compounds against a specific biological target. For this compound, potential biological targets could be enzymes or receptors implicated in various diseases. For instance, related acetamide derivatives have been docked against neuroinflammatory targets like HMGB1. nih.gov The docking process involves placing the ligand in the binding site of the receptor and evaluating the different possible binding poses based on a scoring function.

The results of a docking simulation provide a plausible binding mode of the ligand, highlighting the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Binding Energy Calculations and Interaction Analysis

Following molecular docking, binding energy calculations are often performed to provide a more quantitative estimate of the binding affinity between the ligand and the receptor. These calculations can range from simple scoring functions to more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). Higher negative binding energy values generally indicate a more stable and favorable interaction.

A detailed interaction analysis reveals the specific amino acid residues in the receptor's binding pocket that are involved in the interaction with the ligand. For example, a study on furan-containing thiazolidinedione derivatives identified key interactions with the PPARγ receptor. researchgate.netijper.org This information is crucial for understanding the mechanism of action and for designing more potent and selective derivatives.

Illustrative Data Table: Molecular Docking Results of a Furan Derivative with a Hypothetical Receptor

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| This compound | -7.5 | TYR 250, SER 342 | Hydrogen Bond |

| PHE 254, LEU 345 | Hydrophobic Interaction | ||

| GLN 286 | Pi-Alkyl Interaction |

Note: This table is for illustrative purposes. The specific binding energy and interacting residues for this compound would depend on the chosen biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (if applicable data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov If a set of derivatives of this compound with measured biological activity were available, a QSAR model could be developed.

This process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of their chemical structure, such as electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising compounds and reducing the time and cost of drug discovery. The descriptors included in the QSAR model can also provide insights into the structural features that are important for the desired biological activity.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Conformational Flexibility:

The flexibility of "this compound" arises from the rotational freedom around several key single bonds:

The C-S bond of the thioether linkage.

The S-CH₂ bond.

The CH₂-C(O) bond.

The C(O)-NH₂ bond.

The bond connecting the furan ring to the methylene (B1212753) group.

A conformational analysis, likely performed using Density Functional Theory (DFT) calculations, would precede MD simulations to identify the stable low-energy conformers. scielo.br For the related N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations predicted the existence of multiple stable conformations arising from hindered rotation around the amide bond, leading to cis and trans isomers. scielo.br A similar cis-trans isomerism is expected for "this compound" due to the partial double bond character of the C-N bond in the acetamide group.

MD simulations, initiated from these low-energy conformers, would provide a dynamic picture of the molecule's behavior over time. By tracking the dihedral angles corresponding to the rotatable bonds, one can map the conformational space accessible to the molecule at a given temperature. The simulations would likely reveal rapid interconversions between some conformers, while transitions between others (like the cis/trans isomers) would be much rarer, indicating a higher energy barrier. scielo.br

Solvent Effects:

The surrounding solvent can significantly influence the conformational preferences of "this compound". MD simulations in explicit solvent models (e.g., water, ethanol, chloroform) would be employed to study these effects. The polar acetamide group and the ether oxygen in the furan ring can form hydrogen bonds with protic solvents.

It is anticipated that polar solvents would stabilize the more polar conformers of the molecule. For instance, in N,N-diethyl-2-(phenylthio)acetamides, a progressive increase in the population of the more polar cis conformer was observed with increasing solvent polarity. nih.gov A similar trend would be expected for "this compound". The simulations would also provide insights into the specific solvent-solute interactions, such as the formation and lifetime of hydrogen bonds, and the structure of the solvent shell around the molecule.

To quantify the solvent effect on conformational equilibria, the potential of mean force (PMF) along a specific dihedral angle can be calculated using umbrella sampling or other enhanced sampling techniques within the MD framework. This would yield the free energy profile for the rotation, showing how the solvent modulates the energy barriers between different conformations.

A representative data table for predicted conformational energies, based on DFT calculations for a similar molecule, is presented below. scielo.br

| Conformer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Chloroform (PCM) |

| Z-isomer 1 | 0.00 | 0.00 |

| Z-isomer 2 | 0.58 | 0.45 |

| E-isomer 1 | 1.20 | 1.15 |

| E-isomer 2 | 1.85 | 1.70 |

| This table is illustrative and based on data for a structurally related amide. scielo.br |

Reaction Mechanism Prediction and Transition State Analysis

The synthesis of "this compound" typically involves two key bond-forming steps: the formation of the thioether linkage and the formation of the amide group. Computational chemistry, particularly DFT, is a powerful tool for elucidating the detailed mechanisms of these reactions, including the identification of intermediates and the calculation of transition state (TS) structures and activation energies.

Synthesis Pathway:

A common route for synthesizing this compound would be a two-step process:

S-alkylation: Reaction of a sulfur nucleophile, such as thioacetamide (B46855) or a precursor, with an electrophilic furan derivative, like 2-(chloromethyl)furan (B1296002) or furfuryl alcohol under acidic conditions.

Amidation: Alternatively, the thioether could be formed first by reacting furfuryl mercaptan with a 2-haloacetamide.

Transition State Analysis:

For each proposed reaction step, computational chemists would model the potential energy surface to identify the lowest energy pathway. This involves:

Geometry Optimization: The structures of the reactants, products, any intermediates, and transition states are fully optimized.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. rsc.org

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy barrier (Ea), which is a key determinant of the reaction rate.

For the S-alkylation step (an SN2 reaction), the calculations would model the approach of the sulfur nucleophile to the electrophilic carbon, the breaking of the carbon-leaving group bond, and the simultaneous formation of the new carbon-sulfur bond. The transition state would feature a partially formed C-S bond and a partially broken C-leaving group bond.

For the amidation reaction, if starting from a carboxylic acid and an amine, the mechanism could involve the formation of a tetrahedral intermediate. DFT calculations can help distinguish between different possible pathways, for example, an acid- or base-catalyzed mechanism, by comparing the activation energies of the respective transition states.

The insights gained from these calculations are valuable for optimizing reaction conditions. For example, by understanding the structure of the transition state, one can predict how substituents on the reactants or the choice of solvent might affect the activation energy and thus the reaction yield and rate. DFT studies on the hydroarylation of furan derivatives have shown how computational analysis can elucidate the nature of reactive electrophilic species involved in the reaction. nih.gov

A hypothetical data table for a predicted reaction mechanism is shown below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Furfuryl chloride + Thioacetamide) | 0.00 |

| 1 | Transition State 1 (SN2) | +15.2 |

| 1 | Products (S-alkylated intermediate + Cl⁻) | -10.5 |

| 2 | Reactants (2-(Furfurylthio)acetic acid + Ammonia) | 0.00 |

| 2 | Transition State 2 (Amidation) | +25.8 |

| 2 | Products (this compound + H₂O) | -5.3 |

| This table is hypothetical and serves to illustrate the type of data generated from reaction mechanism studies. |

Biological and Mechanistic Investigations Non Human and in Vitro Focus

Exploration of Potential Biological Targets and Pathways in Model Systems

Comprehensive searches of available scientific literature reveal a notable absence of specific studies investigating the direct interaction of 2-((Furan-2-ylmethyl)thio)acetamide with biological targets and pathways. While the broader class of furan-containing compounds has been a subject of extensive research, this particular derivative appears to be largely unexplored in the context of enzyme modulation and receptor binding.

Enzyme Inhibition and Activation Studies (in vitro)

There is currently no publicly available scientific literature detailing in vitro studies on the inhibitory or activatory effects of this compound on specific enzymes. However, the furan (B31954) moiety is present in numerous compounds that have demonstrated enzyme-modulating activities. For instance, various furan derivatives have been investigated for their potential to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. A study on polysubstituted pyrroles containing a furan-2-ylmethyl group reported inhibitory activity against acetylcholinesterase (AChE), with one compound exhibiting an IC50 value of 2.95 ± 1.31 µM nih.gov. This suggests that the furan-2-ylmethyl component of this compound could potentially interact with enzyme active sites, although this remains purely speculative without direct experimental evidence.

Receptor Binding Assays (in vitro)

No specific in vitro receptor binding assays for this compound have been reported in the scientific literature. The furan scaffold is known to be a component of molecules that can interact with a variety of receptors ijabbr.com. The diverse pharmacological profiles of furan derivatives, including anti-inflammatory, analgesic, and central nervous system effects, imply interactions with a range of receptor systems. However, without dedicated binding studies for this compound, its receptor binding profile remains unknown.

Cell-Based Assays for Cellular Pathway Modulation (non-human cell lines)

There is no available research on the effects of this compound on cellular pathways in non-human cell lines. The biological activity of many compounds is elucidated through such assays, which can reveal impacts on signaling cascades, gene expression, and other cellular processes. The lack of this data for this compound means that its potential to modulate cellular functions has not been scientifically established.

Antimicrobial Activity Investigations (in vitro against specific microbial strains)

While direct antimicrobial studies on this compound are not found in the reviewed literature, the broader family of furan and thioacetamide (B46855) derivatives has demonstrated notable antimicrobial properties. These findings may provide a contextual framework for the potential activity of the target compound.

Antibacterial Mechanisms of Action

No studies detailing the antibacterial mechanism of action for this compound have been published. However, research on related compounds offers some insights into potential mechanisms. For example, furan derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria ijabbr.comamazonaws.com. One study on carbamothioyl-furan-2-carboxamide derivatives, which share the furan core, reported significant inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 µg/mL nih.gov. The proposed mechanism for some related thiourea (B124793) derivatives involves the inhibition of bacterial actin MreB, leading to non-specific growth inhibition. The lipophilicity conferred by aromatic moieties, such as the furan ring, is also suggested to facilitate penetration through the bacterial cell wall nih.gov.

A series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which also contain the furan-2-ylmethyl group, exhibited excellent antibacterial activity against various standard and clinical bacterial strains, with MICs in the range of 0.25–16 µg/mL nih.gov.

The following table summarizes the antibacterial activity of some furan-containing compounds that are structurally related to this compound. It is crucial to note that these data are not for the target compound itself but for its structural relatives.

| Compound Type | Bacterial Strain | MIC (µg/mL) |

| Carbamothioyl-furan-2-carboxamide derivatives | Various bacterial strains | 150.7 - 295 |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Various bacterial strains | 0.25 - 16 |

Antifungal Activity and Modes of Inhibition

Similar to the antibacterial data, there are no specific studies on the antifungal activity and mode of inhibition of this compound. However, furan-containing compounds have shown promise as antifungal agents. The aforementioned study on carbamothioyl-furan-2-carboxamide derivatives found that their antifungal activity was more prominent than their antibacterial effects, with MIC values ranging from 120.7 to 190 µg/mL against various fungal strains nih.gov.

The proposed antifungal mechanisms for related heterocyclic compounds often involve interference with fungal cell membrane integrity, inhibition of essential enzymes, or disruption of cell wall synthesis. For instance, some azole antifungal drugs, which are also heterocyclic compounds, inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

The table below presents the antifungal activity of carbamothioyl-furan-2-carboxamide derivatives, which are structurally related to the compound of interest.

| Compound Type | Fungal Strain | MIC (µg/mL) |

| Carbamothioyl-furan-2-carboxamide derivatives | Various fungal strains | 120.7 - 190 |

Antiparasitic and Antiviral Activity Studies (in vitro/non-human models)

The therapeutic potential of furan derivatives extends to the realm of infectious diseases, with a number of studies highlighting their activity against various parasites and viruses in non-human and in vitro models.

Antiparasitic Activity:

Research has demonstrated the efficacy of furan-containing compounds against several parasitic organisms. For instance, nitrofuryl- and nitrothienylazines have shown potent in vitro trypanocidal activity. Specifically, certain nitrofurylazines exhibited impressive half-maximal inhibitory concentration (IC50) values of 0.04 µM and 0.03 µM against Trypanosoma congolense, a causative agent of animal African trypanosomiasis. nih.gov These compounds, however, showed poor in vivo efficacy, which was attributed to their low solubility. nih.gov

Similarly, derivatives of (5-nitrofuran-2-yl)-1,3,4-thiadiazole have been synthesized and evaluated for their in vitro activity against the promastigote form of Leishmania major, the parasite responsible for cutaneous leishmaniasis. Several of these compounds demonstrated significant leishmanicidal activity, with IC50 values as low as 77.6 µM, indicating their potential as candidates for further drug development. nih.gov Other studies have also reported the trypanocidal activity of flavanone derivatives bearing a nitrofuran moiety, with some compounds showing greater potency than the reference drug, Benznidazole. nih.govresearchgate.net

The table below summarizes the in vitro antiparasitic activity of selected furan derivatives.

| Compound Class | Parasite | Activity (IC50) | Reference |

| Nitrofurylazines | Trypanosoma congolense | 0.03 - 0.04 µM | nih.gov |

| (5-nitrofuran-2-yl)-1,3,4-thiadiazole derivatives | Leishmania major | 77.6 - 94 µM | nih.gov |

| Flavanone derivatives with nitrofuran | Trypanosoma cruzi | More potent than Benznidazole | nih.govresearchgate.net |

Antiviral Activity:

The investigation of furan derivatives for antiviral properties is an active area of research. While specific data on this compound is scarce, related compounds have shown promise. For example, a series of thiazolylthioacetamide derivatives were synthesized and evaluated for their anti-HIV activities. Some of these compounds demonstrated potent activity against wild-type HIV-1 and several key mutant strains in MT-4 cells, with half-maximal effective concentration (EC50) values in the micromolar range. nih.gov

Furthermore, the furan nucleus is a component of various compounds that have been investigated for broad-spectrum antiviral activity. ijabbr.comorientjchem.orgwisdomlib.orgresearchgate.netijabbr.com For instance, 2'-deoxy-4'-thio purine nucleosides, which can be considered related to the core structure of interest, have been tested against a panel of viruses including hepatitis B virus (HBV), human cytomegalovirus (HCMV), herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV-1). nih.gov Several of these compounds were found to be extremely potent against HBV and HCMV in vitro, although they also exhibited moderate to severe cytotoxicity. nih.gov

Anticancer Activity Research in Cell Lines (in vitro cytotoxicity, apoptosis induction, cell cycle effects)

A significant body of research has focused on the anticancer properties of furan derivatives in various cancer cell lines. These studies have explored their cytotoxic effects, ability to induce programmed cell death (apoptosis), and their impact on the cell cycle.

A series of novel furan derivatives and their precursors were synthesized and evaluated for their in vitro antiproliferative activity against human cervical (HeLa) and colorectal (SW620) cancer cell lines. Several of these compounds exhibited pronounced anti-proliferative effects at micromolar concentrations, with IC50 values ranging from 0.08 to 8.79 μM in HeLa cells. eurekaselect.comnih.gov

The table below presents the in vitro cytotoxic activity of selected furan derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Novel Furan Derivatives | HeLa (cervical) | 0.08 - 8.79 µM | eurekaselect.comnih.gov |

| SW620 (colorectal) | Moderate to potent | eurekaselect.comnih.gov | |

| Benzofuran–oxadiazole derivative 5d | A549 (lung) | 6.3 ± 0.7 μM | nih.gov |

| Furan-based compounds 4 and 7 | MCF-7 (breast) | 4.06 and 2.96 µM, respectively | mdpi.com |

Apoptosis Induction and Cell Cycle Effects:

Beyond general cytotoxicity, studies have delved into the mechanisms by which furan derivatives exert their anticancer effects. For instance, certain furan-based compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. In a study on new furan-based derivatives, two compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 breast cancer cells. mdpi.com This was evidenced by an accumulation of cells in the pre-G1 phase and positive annexin V/PI staining. mdpi.com

Investigation of Molecular Mechanisms of Antiproliferative Action

Research into the molecular underpinnings of the antiproliferative action of furan derivatives has pointed towards their interaction with key cellular pathways that regulate cell growth and survival. One study on novel furan derivatives suggested that their excellent antiproliferative activity may be mediated by promoting the activity of PTEN (Phosphatase and Tensin homolog). eurekaselect.comnih.gov PTEN is a well-known tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. By promoting PTEN activity, these furan derivatives can effectively suppress downstream signaling that drives cell proliferation and survival. eurekaselect.comnih.gov

Effects on Cellular Signaling Pathways (e.g., PI3K/Akt, Wnt/β-catenin)

The PI3K/Akt and Wnt/β-catenin signaling pathways are frequently dysregulated in cancer and are therefore critical targets for anticancer drug development. There is evidence to suggest that furan derivatives can modulate these pathways.

A study investigating a series of novel furan derivatives and their precursors found that the most promising candidates exhibited excellent antiproliferative activity, which may be mediated by the suppression of both the PI3K/Akt and Wnt/β-catenin signaling pathways. eurekaselect.comnih.govresearchgate.net The suppression of these pathways can lead to a reduction in cancer cell proliferation, survival, and growth.

The proposed mechanism involves the promotion of PTEN activity, which in turn inhibits the PI3K/Akt pathway. eurekaselect.comnih.gov The inhibition of the Wnt/β-catenin pathway by these furan derivatives represents another crucial aspect of their anticancer potential, as this pathway is heavily involved in cancer cell stemness and proliferation.

Pre-clinical in vivo Studies in Non-Human Model Organisms for Mechanistic Insights (e.g., pharmacodynamic markers, metabolomics, proteomics)

While in vitro studies provide valuable initial data, pre-clinical in vivo studies in non-human model organisms are essential for understanding the broader physiological effects and mechanistic details of potential therapeutic agents. However, for the specific compound “this compound” and its close analogs, there is a notable lack of published pre-clinical in vivo studies focusing on detailed mechanistic insights such as pharmacodynamic markers, metabolomics, or proteomics in the context of its anticancer activity.

Some in vivo studies have been conducted on furan derivatives for their antiparasitic effects. For example, nitrofurylazines, despite their potent in vitro trypanocidal activity, did not show in vivo treatment efficacy in a T. congolense mouse model, a result attributed to poor solubility. nih.gov This highlights the critical importance of pharmacokinetic and pharmacodynamic properties in translating in vitro findings to in vivo efficacy.

The absence of detailed in vivo mechanistic studies for the anticancer properties of furan thioacetamide derivatives represents a significant gap in the current research landscape. Future research should aim to address this by conducting studies in animal models to evaluate not only the efficacy but also the specific molecular changes induced by these compounds in a whole-organism context. Such studies would be invaluable for validating the in vitro findings and for progressing these promising compounds further along the drug development pipeline.

Structure Activity Relationship Sar Studies of 2 Furan 2 Ylmethyl Thio Acetamide Derivatives

Systematic Chemical Modification of the Furan (B31954) Ring and its Influence on Activity

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in biologically active compounds and serves as a versatile scaffold in drug design. nih.gov The nature and position of substituents on the furan ring of 2-((Furan-2-ylmethyl)thio)acetamide derivatives can significantly impact their biological profile.

Research on related furan-containing compounds has demonstrated that introducing various substituents at the 5-position of the furan ring can modulate antimicrobial and anticancer activities. For instance, in a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, the presence of the 5-(furan-2-yl) group was identified as a key electron donor moiety that strongly influenced anticancer activity. researchgate.net This suggests that modifications to the furan ring in this compound could similarly tune its electronic properties and, consequently, its interaction with biological targets.

The introduction of electron-withdrawing or electron-donating groups to the furan ring can alter its reactivity and binding affinity. For example, studies on other furan derivatives have shown that electron-withdrawing groups can impact the metabolic stability of the furan ring, which is known to be susceptible to oxidative metabolism. nih.gov Conversely, electron-donating groups might enhance the interaction with specific receptor sites.

| Modification on Furan Ring | Rationale for Activity Change | Predicted Impact on Activity |

| 5-Nitro group | Introduction of a strong electron-withdrawing group. | May alter electronic distribution, potentially enhancing activity against certain microbial strains. |

| 5-Methyl group | Introduction of an electron-donating and lipophilic group. | Could enhance membrane permeability and interaction with hydrophobic pockets of a target enzyme. |

| 5-Hydroxymethyl group | Introduction of a polar group capable of hydrogen bonding. | May increase water solubility and form specific hydrogen bonds with the target, potentially increasing potency. |

| Replacement with Thiophene | Isosteric replacement with a less reactive aromatic ring. | Could improve metabolic stability while maintaining key structural features for activity. |

Exploration of Substituents on the Thioether Linkage and their Effects

The thioether linkage (-S-) in this compound is a critical spacer and a potential site for metabolic modification. Altering the groups attached to the sulfur atom can influence the compound's lipophilicity, steric profile, and electronic properties, thereby affecting its biological activity.

In studies of related thioether-containing compounds, the nature of the substituent on the sulfur atom has been shown to be a key determinant of activity. For example, in a series of 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide derivatives, varying the substituent on the thioether linkage led to significant differences in anticancer activity. nih.gov Derivatives with pyridin-2-yl and 1-naphthyl groups on the thioether showed notable potency, suggesting that both electronic and steric factors of this substituent are important for activity. nih.gov

Furthermore, the oxidation state of the sulfur atom can also play a role. Oxidation of the thioether to a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-) introduces polarity and hydrogen bond accepting capabilities, which can drastically alter the compound's interaction with its biological target and its pharmacokinetic properties.

The following table outlines potential modifications to the thioether linkage and their predicted impact on the activity of this compound derivatives, based on findings from analogous series.

| Substituent on Thioether Linkage | Rationale for Activity Change | Predicted Impact on Activity |

| Replacement of Furfuryl with Benzyl | Increased lipophilicity and altered steric bulk. | May enhance binding to hydrophobic regions of a target, potentially increasing potency. |

| Replacement with Heterocyclic Methyl (e.g., Thiazolylmethyl) | Introduction of additional hydrogen bond acceptors/donors and potential for specific interactions. | Could lead to enhanced and more selective activity. |

| Oxidation to Sulfoxide/Sulfone | Increased polarity and hydrogen bonding capacity. | May alter target interaction and solubility, with unpredictable effects on activity. |

| Introduction of a Phenyl group directly on the sulfur | Increased aromatic character and rigidity. | Could lead to pi-stacking interactions with the target, potentially improving binding affinity. |

Derivatization of the Acetamide (B32628) Moiety for Activity Modulation

The acetamide moiety (-NHC(O)CH2-) is another crucial part of the this compound scaffold that is amenable to chemical modification. The nitrogen atom and the carbonyl group of the acetamide can participate in hydrogen bonding, which is often vital for ligand-receptor interactions.

Derivatization of the acetamide nitrogen (N-substitution) can significantly influence the compound's biological activity by altering its steric hindrance, lipophilicity, and hydrogen bonding capacity. In a study of 1,2,4-triazol-3-ylthio)-N-phenyl acetamide derivatives, substitution on the N-phenyl ring had a profound effect on tyrosinase inhibitory activity, with some derivatives showing activity thousands of times greater than the standard. nih.gov This highlights the sensitivity of the acetamide N-substituent in modulating biological response.

Moreover, modifications to the acetyl part of the acetamide group, such as introducing substituents on the alpha-carbon, can also impact activity. In a series of N-(substituted phenyl)-2-chloroacetamides, the nature and position of substituents on the phenyl ring attached to the acetamide nitrogen were critical for antimicrobial activity. nih.gov

The table below summarizes potential derivatizations of the acetamide moiety and their likely consequences for the biological activity of this compound analogs.

| Derivatization of Acetamide Moiety | Rationale for Activity Change | Predicted Impact on Activity |

| N-alkylation (e.g., N-methyl) | Increased lipophilicity and loss of a hydrogen bond donor. | May decrease activity if the N-H hydrogen is crucial for target binding, or increase membrane permeability. |

| N-arylation (e.g., N-phenyl) | Introduction of a bulky, lipophilic group capable of pi-stacking. | Can significantly enhance activity through additional hydrophobic and aromatic interactions. |

| N-acylation | Introduction of a second acyl group. | May alter the electronic properties and steric profile, with unpredictable effects. |

| Substitution on the alpha-carbon | Introduction of steric bulk and/or functional groups near the carbonyl. | Could influence the conformation and binding affinity of the entire molecule. |

Positional Isomerism and Stereochemical Considerations in Activity

| Isomeric/Stereochemical Variation | Structural Change | Potential Impact on Activity |

| Positional Isomerism (Furan) | Moving the side chain from the 2- to the 3-position of the furan ring. | Altered geometry and electronic properties, likely leading to a significant change in activity. |

| Positional Isomerism (Thioether) | Changing the attachment point on the furan ring (e.g., furan-3-ylmethyl). | Different spatial arrangement of the furan and acetamide moieties, affecting target binding. |

| Enantiomers (if a chiral center is introduced) | Mirror-image isomers. | One enantiomer (the eutomer) may be significantly more active than the other (the distomer). |

| Diastereomers (if multiple chiral centers are introduced) | Stereoisomers that are not mirror images. | Each diastereomer will have unique physical properties and biological activities. |

Identification of Pharmacophore Features (in academic/mechanistic context)

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For this compound derivatives, a pharmacophore model can be hypothesized based on the SAR data from analogous compounds.

Key pharmacophoric features likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the acetamide group.

A hydrogen bond donor: The N-H group of the acetamide (if unsubstituted).

A hydrophobic/aromatic region: The furan ring.

A flexible linker: The thioether methylene (B1212753) bridge, which allows for optimal positioning of the key functional groups.

Additional interaction sites: Depending on the specific biological target, substituents on the furan ring or the acetamide nitrogen can introduce additional hydrogen bond donors/acceptors or hydrophobic regions.

In a study on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which share the furfuryl moiety, a pharmacophore model was established based on the most active compounds. This model would likely share common features with a potential pharmacophore for this compound, particularly concerning the spatial arrangement of the furan ring and its role in binding.

The development of a robust pharmacophore model is crucial for the rational design of new, more potent, and selective analogs, as well as for virtual screening of compound libraries to identify novel hits with the desired biological activity.

Advanced Analytical Methodologies for Research Applications

Chromatographic Method Development for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are the cornerstone of chemical analysis, providing high-resolution separation of individual components from complex mixtures. For 2-((Furan-2-ylmethyl)thio)acetamide, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer powerful tools for purity assessment and the analysis of research samples.

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method would be a primary choice for the analysis of this compound, given its molecular structure which includes both polar (acetamide) and non-polar (furan, thioether) moieties.

Method development would involve the systematic optimization of several key parameters to achieve a sharp, symmetrical peak with a suitable retention time, ensuring good resolution from any impurities or other components in the sample matrix. A C18 column is a common starting point for RP-HPLC. researchgate.net The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be optimized through a series of gradient or isocratic runs. sielc.compubcompare.ai For instance, a gradient elution starting with a higher proportion of aqueous buffer and gradually increasing the organic modifier concentration can effectively separate compounds with a range of polarities. pubcompare.ai

Detection is commonly achieved using a UV detector, as the furan (B31954) ring in this compound is expected to exhibit significant UV absorbance. researchgate.net A diode array detector (DAD) would be particularly advantageous, allowing for the simultaneous monitoring of multiple wavelengths and providing spectral information that can aid in peak identification and purity assessment. researchgate.netshimadzu.com For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. shimadzu.com

Table 1: Hypothetical HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Table 2: Illustrative HPLC Validation Data for this compound

| Parameter | Result |

| Retention Time | 7.8 min |

| Linearity (R²) | >0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | <2% |

| Accuracy (% Recovery) | 98-102% |

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself may have limited volatility due to the acetamide (B32628) group, GC-MS could be invaluable for studying its potential volatile metabolites or degradation products. researchgate.net For instance, metabolic pathways might lead to the cleavage of the thioether bond or modifications to the furan ring, resulting in smaller, more volatile molecules.

For direct analysis of the parent compound, chemical derivatization may be necessary to increase its volatility and thermal stability. jfda-online.com Silylation, for example, can convert the active hydrogen on the amide nitrogen to a less polar trimethylsilyl (B98337) group, making the molecule more amenable to GC analysis. jfda-online.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium). The column, often coated with a non-polar or mid-polar stationary phase, separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. scirp.org

Table 3: Potential GC-MS Method Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. oiv.int This technique is particularly well-suited for the analysis of charged or polar compounds and offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov For this compound, CE could be a valuable alternative or complementary technique to HPLC, especially for purity analysis and the separation of closely related impurities.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a fused-silica capillary is filled with a buffer solution. wku.edu A voltage is applied across the capillary, causing the bulk flow of the buffer towards the cathode (the electroosmotic flow) and the migration of ions based on their charge-to-size ratio. oiv.int The development of a CZE method for this compound would involve optimizing the buffer pH, concentration, and the applied voltage to achieve the desired separation. nih.gov Given the sulfur atom in the thioether linkage, this compound may be amenable to methods developed for other sulfur-containing compounds. wku.edunih.gov

Table 4: Hypothetical Capillary Electrophoresis Parameters for this compound Analysis

| Parameter | Condition |

| Capillary | Fused silica (B1680970), 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

Spectrophotometric and Fluorometric Assay Development for Mechanistic Studies

Spectrophotometric and fluorometric assays are essential tools for studying the biochemical and cellular effects of a compound. These assays are typically high-throughput, sensitive, and can provide valuable insights into enzyme inhibition, receptor binding, and other molecular interactions.

A spectrophotometric assay for this compound could potentially be developed based on a chemical reaction that produces a colored product. For instance, if the compound interacts with a specific enzyme or cellular target, this interaction could be coupled to a colorimetric reporter system. mdpi.com The development of such an assay would involve selecting appropriate reagents and optimizing reaction conditions such as pH, temperature, and incubation time to achieve a robust and sensitive response. mdpi.com

Fluorometric assays offer even higher sensitivity than spectrophotometric methods. Given the presence of the thioamide-like structure, one could explore the use of this compound as a fluorescence quencher. nih.govrsc.org Thioamides have been shown to quench the fluorescence of certain fluorophores in a distance-dependent manner. rsc.orgamazonaws.com This property could be exploited to design an assay where the binding of the compound to a fluorescently labeled protein or peptide results in a change in fluorescence intensity, providing a direct measure of the binding interaction. nih.govrsc.org The choice of fluorophore would be critical, with considerations for spectral overlap and the mechanism of quenching (e.g., Förster Resonance Energy Transfer or Photoinduced Electron Transfer). nih.gov

Table 5: Conceptual Fluorometric Assay for Studying the Interaction of this compound with a Target Protein

| Component | Description |

| Target Molecule | A protein of interest, fluorescently labeled (e.g., with Tryptophan or a synthetic fluorophore) |

| Test Compound | This compound |

| Principle | Quenching of the protein's fluorescence upon binding of the thioacetamide (B46855) derivative. |